

Trehalose C14: A Technical Guide for Probing Carbohydrate Uptake Pathways

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Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B15598693

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Introduction

Trehalose, a non-reducing disaccharide composed of two glucose units, plays a vital role in the metabolism and survival of a wide range of organisms, from bacteria and yeast to plants and invertebrates. Its unique chemical properties and involvement in crucial biological processes have made it a subject of intense research. The use of radiolabeled trehalose, specifically with Carbon-14 (^{14}C), provides a powerful tool to investigate the intricacies of carbohydrate uptake, transport, and metabolic fate within cellular systems. This technical guide offers an in-depth exploration of the application of **Trehalose C14** as a probe, providing researchers with the necessary knowledge to design and execute robust experiments for studying carbohydrate uptake pathways.

Quantitative Data on Trehalose Transport

The kinetic parameters of trehalose transport, such as the Michaelis constant (K_m) and maximum velocity (V_{max}), are crucial for characterizing transporter proteins and understanding the efficiency of trehalose uptake. While comprehensive data across a wide variety of cell types is still an active area of research, studies on specific organisms provide valuable insights.

Organism/Cell Type	Transporter	Substrate	Km (mM)	Vmax (pmol/min per oocyte)	Reference
Anopheles gambiae	TRET1	Trehalose	45.74 ± 3.58	Not Reported	[1]
Bombyx mori	TRET1	Trehalose	71.58 ± 6.45	Not Reported	[1]
Apis mellifera	TRET1	Trehalose	9.42 ± 2.37	Not Reported	[1]
Drosophila melanogaster	TRET1	Trehalose	10.94 ± 7.70	Not Reported	[1]
Polypedilum vanderplanki	TRET1	Trehalose	114.5 ± 27.9	522.9 ± 51.6	[2]
Glioblastoma U373-MG cells	Not Specified	Trehalose	Not Reported	Not Reported	[3]

Note: The Vmax values for the insect TRET1 transporters were not explicitly stated in the provided reference. The data for glioblastoma cells indicates trehalose uptake but does not provide specific kinetic parameters.

Experimental Protocols

The following are detailed methodologies for conducting ^{14}C -trehalose uptake experiments. These protocols are based on established techniques for radiolabeled substrate uptake assays and can be adapted for specific cell types and experimental questions.

Protocol 1: ^{14}C -Trehalose Uptake Assay in Adherent Mammalian Cells

Materials:

- Adherent mammalian cells of interest
- Cell culture medium and supplements

- Phosphate-buffered saline (PBS), ice-cold
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
- ^{14}C -Trehalose (specific activity to be determined based on experimental needs)
- Unlabeled trehalose (for competition experiments)
- Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
- Scintillation cocktail
- Scintillation vials
- Liquid scintillation counter
- Multi-well cell culture plates (e.g., 24-well)

Procedure:

- Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
- Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO_2).
- Preparation for Uptake:
 - On the day of the experiment, aspirate the culture medium.
 - Wash the cells twice with ice-cold PBS to remove residual medium.
 - Pre-incubate the cells with uptake buffer for 15-30 minutes at 37°C to allow them to equilibrate.
- Uptake Initiation:
 - Prepare the uptake solution containing ^{14}C -trehalose at the desired final concentration in pre-warmed uptake buffer. For competition experiments, also prepare solutions with a high concentration of unlabeled trehalose.

- Aspirate the pre-incubation buffer and add the ^{14}C -trehalose uptake solution to each well to initiate the uptake.
- Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.
- Uptake Termination and Washing:
 - To stop the uptake, rapidly aspirate the uptake solution.
 - Immediately wash the cells three times with ice-cold PBS to remove extracellular ^{14}C -trehalose.
- Cell Lysis:
 - Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
- Scintillation Counting:
 - Transfer the cell lysate from each well to a scintillation vial.
 - Add an appropriate volume of scintillation cocktail to each vial.
 - Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Normalize the CPM values to the protein concentration of each well (determined by a separate protein assay, e.g., BCA assay) or to the cell number.
 - Plot the uptake of ^{14}C -trehalose over time.
 - For kinetic studies, perform the assay with varying concentrations of ^{14}C -trehalose to determine K_m and V_{max} values.

Protocol 2: ^{14}C -Trehalose Uptake Assay in Suspension Cells (e.g., Yeast)

Materials:

- Suspension cells (e.g., yeast strain of interest)
- Growth medium
- Washing buffer (e.g., ice-cold PBS or appropriate buffer for the cell type)
- Uptake buffer
- ^{14}C -Trehalose
- Unlabeled trehalose
- Microcentrifuge tubes
- Filtration apparatus with glass fiber filters
- Scintillation vials and cocktail
- Liquid scintillation counter

Procedure:

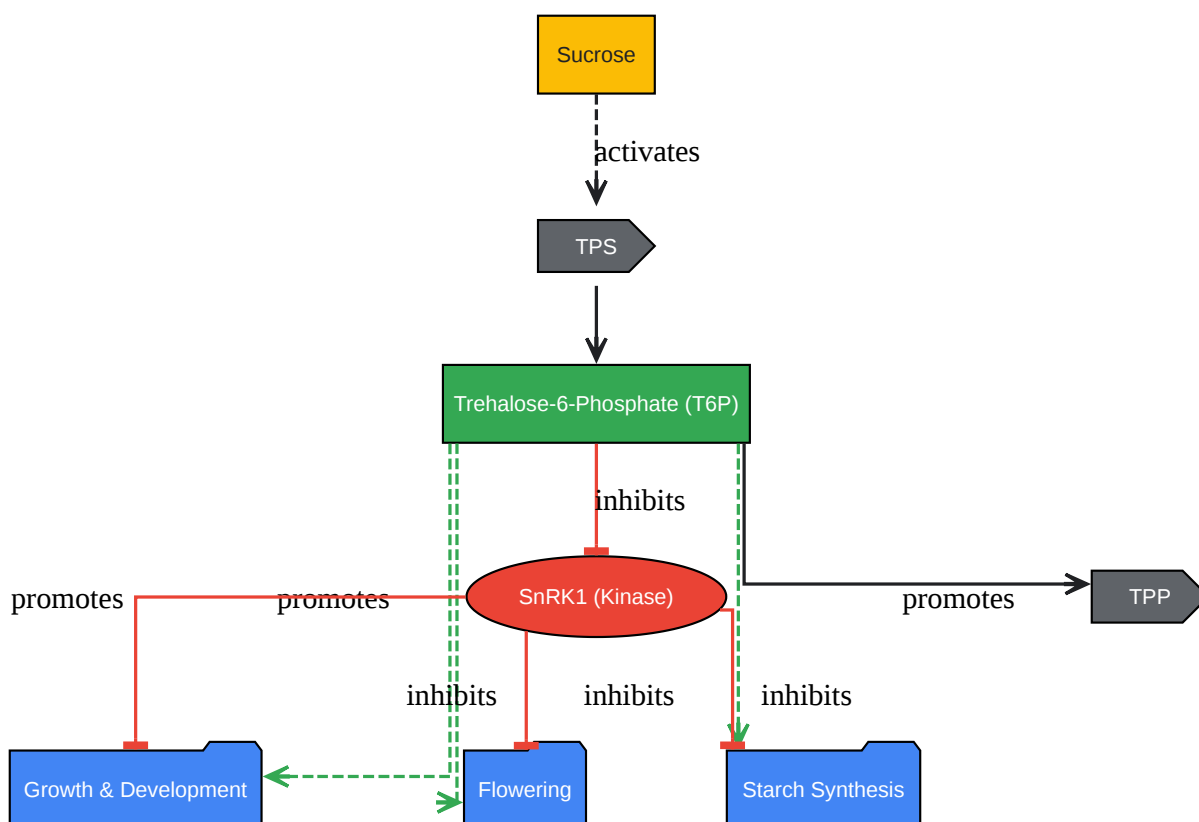
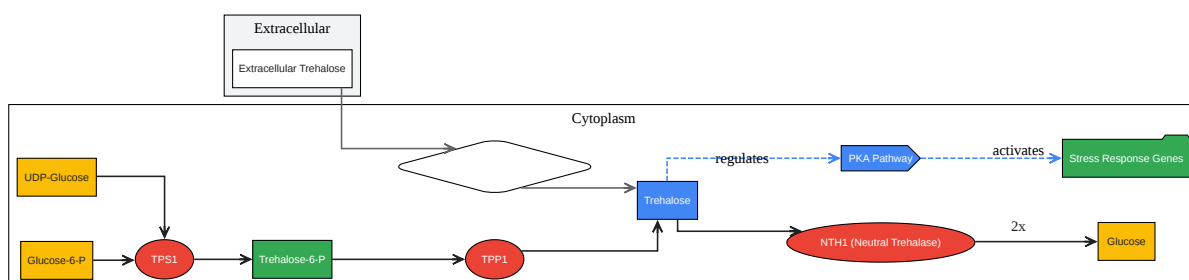
- Cell Culture: Grow cells in liquid culture to the desired growth phase (e.g., mid-log phase).
- Cell Harvesting and Washing:
 - Harvest the cells by centrifugation.
 - Wash the cell pellet twice with ice-cold washing buffer to remove residual medium.
- Cell Resuspension: Resuspend the cell pellet in uptake buffer to a known cell density.
- Pre-incubation: Pre-incubate the cell suspension at the desired temperature (e.g., 30°C for yeast) for 10-15 minutes.
- Uptake Initiation:

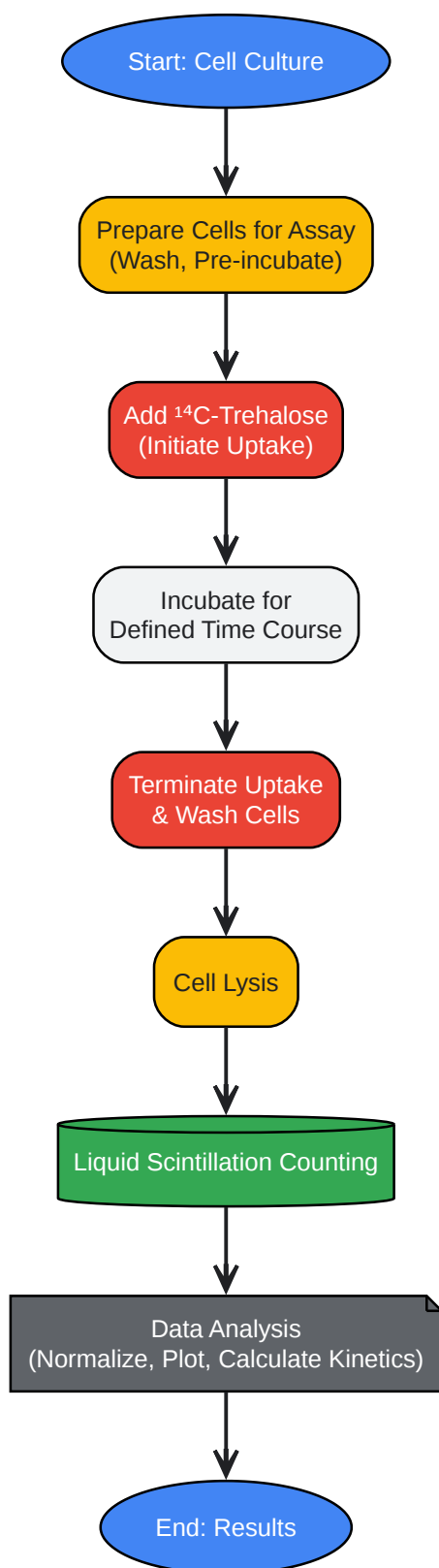
- Add ^{14}C -trehalose to the cell suspension to the final desired concentration.
- Incubation: Incubate the cell suspension with gentle agitation for a defined time course.
- Uptake Termination and Filtration:
 - At each time point, take an aliquot of the cell suspension and rapidly filter it through a glass fiber filter using a vacuum filtration apparatus.
 - Immediately wash the filter with a large volume of ice-cold washing buffer to remove extracellular ^{14}C -trehalose.
- Scintillation Counting:
 - Place the filter in a scintillation vial.
 - Add scintillation cocktail and measure the radioactivity.
- Data Analysis:
 - Normalize the CPM values to the number of cells in the aliquot.
 - Analyze the data as described for adherent cells.

Signaling Pathways and Experimental Workflows

The uptake and metabolism of trehalose are intricately linked to cellular signaling pathways that regulate growth, stress response, and energy homeostasis. Visualizing these pathways and the experimental workflows to study them is crucial for a comprehensive understanding.

Trehalose Biosynthesis and Signaling in Yeast





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